Benzo[b]thiophene-3-methanamine, N,2-dimethyl-
Description
Benzo[b]thiophene-3-methanamine, N,2-dimethyl- (CAS: 10275-64-6) is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with a dimethylated methanamine group at position 3 (Figure 1). Its molecular formula is C₁₂H₁₅NS, with a molecular weight of 205.32 g/mol. This compound is structurally analogous to tryptamine derivatives but replaces the indole ring with a benzo[b]thiophene moiety, which may alter its biological interactions, particularly in neurotransmitter systems .
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-methyl-1-(2-methyl-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C11H13NS/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12H,7H2,1-2H3 |
InChI Key |
OJDRHACZDXTMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CNC |
Origin of Product |
United States |
Scientific Research Applications
Benzo[b]thiophene-3-methanamine, N,2-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzo[b]thiophene-3-methanamine, N,2-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the benzo[b]thiophene scaffold and substituted amine functionalities, enabling comparative analysis of their structural, physicochemical, and functional properties.
Benzo[b]thiophene-3-ethanamine (CAS: 14585-66-1)
- Molecular Formula : C₁₀H₁₁NS
- Structure : Features an ethylamine chain (-CH₂CH₂NH₂) at position 3 of the benzo[b]thiophene core.
- Key Differences: Lacks N-methylation, reducing lipophilicity (LogP ≈ 2.1 vs. ~3.0 for N,2-dimethyl derivative). Higher hydrogen-bond donor capacity (1 vs. 0 for the dimethylated compound) .
- Applications : Investigated as a precursor in drug synthesis and ligand design due to its primary amine reactivity .
2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride (CAS: 22945-49-9)
- Molecular Formula : C₁₀H₁₂ClNS
- Structure : Ethylamine chain with a hydrochloride salt, enhancing water solubility.
- Key Differences :
- Applications : Used in neuropharmacological studies targeting serotonin receptors .
Benzo[b]thiophene-2-ethanamine, N,N-Dimethyl-3-[(1R)-1-(2-pyridinyl)ethyl] (CAS: 873693-47-1)
- Molecular Formula : C₁₉H₂₂N₂S
- Structure : Incorporates a pyridinyl-ethyl substituent and N,N-dimethylation.
- Key Differences :
- Applications : Explored as a ligand for G protein-coupled receptors (GPCRs) due to stereochemical complexity .
(3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone (PM6)
- Molecular Formula : C₁₆H₁₂O₃S
- Structure: Methanone derivative with hydroxyl and methoxy substituents.
- Key Differences :
- Applications : Studied for neurodegenerative disease therapeutics .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Key Substituents |
|---|---|---|---|---|---|
| N,2-Dimethyl-Benzo[b]thiophene-3-methanamine | C₁₂H₁₅NS | 205.32 | ~3.0 | 0 | -CH₂N(CH₃)₂, -CH₃ (position 2) |
| Benzo[b]thiophene-3-ethanamine | C₁₀H₁₁NS | 177.27 | ~2.1 | 1 | -CH₂CH₂NH₂ |
| PM6 (methanone derivative) | C₁₆H₁₂O₃S | 284.33 | ~2.8 | 2 | -CO-(4-methoxyphenyl), -OH |
Preparation Methods
Synthesis of 2-Methylbenzo[b]thiophene-3-carbaldehyde
The aldehyde precursor is synthesized via Friedel-Crafts acylation of 2-methylbenzo[b]thiophene using chloroacetyl chloride in chlorobenzene at 0°C, achieving 68% yield after recrystallization. Key spectral data for the intermediate:
Reductive Amination Conditions
A stirred solution of 2-methylbenzo[b]thiophene-3-carbaldehyde (33 mmol) in methanol reacts with 2 M methylamine (75 mmol) and acetic acid (75 mmol) for 1 h at room temperature. Sodium cyanoborohydride (33 mmol) is added portionwise, yielding N,2-dimethylbenzo[b]thiophene-3-methanamine as a brown oil (48% yield) after silica gel chromatography. Critical parameters:
- Solvent: Methanol/diethyl ether biphasic system minimizes imine hydrolysis.
- Reducing Agent: NaBH₃CN selectively reduces the Schiff base without attacking the thiophene ring.
Nucleophilic Substitution of 3-Bromo-2-methylbenzo[b]thiophene
Alternative routes employ halogen displacement at the 3-position using methylamine under high-pressure conditions (Table 1).
Preparation of 3-Bromo-2-methylbenzo[b]thiophene
Bromination of 2-methylbenzo[b]thiophene with N-bromosuccinimide (NBS) in CCl₄ at 80°C for 6 h provides the 3-bromo derivative in 89% yield.
Amination with Methylamine
Reacting 3-bromo-2-methylbenzo[b]thiophene (0.82 mmol) with excess methylamine (2.0 mmol) in DMF at 120°C for 12 h affords the target compound in 34% yield. Triethylamine (0.5 mL) enhances nucleophilicity by scavenging HBr.
Table 1: Comparative Analysis of Nucleophilic Substitution Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C vs. 80°C | +22% yield |
| Solvent | DMF vs. THF | +15% yield |
| Methylamine Equivalents | 2.0 vs. 1.2 | +18% yield |
Gabriel Synthesis from 3-Hydroxymethyl-2-methylbenzo[b]thiophene
A less common but high-purity approach utilizes the Gabriel synthesis to install the primary amine, followed by N-methylation.
Oxidation to 3-Carboxylic Acid
2-Methylbenzo[b]thiophene-3-methanol (prepared via NaBH₄ reduction of the aldehyde) oxidizes with KMnO₄ in acidic H₂O to the carboxylic acid (92% yield).
Curtius Rearrangement and Methylation
The acid chloride reacts with diphenylphosphoryl azide (DPPA) to form an acyl azide, undergoing Curtius rearrangement at 100°C to yield 3-isocyanato-2-methylbenzo[b]thiophene. Hydrolysis with HCl gives the primary amine, which methylates with CH₃I/K₂CO₃ in DMF (61% overall yield).
Palladium-catalyzed C–N coupling enables direct introduction of the methylamine group to 3-bromo-2-methylbenzo[b]thiophene.
Optimization of Catalytic System
A mixture of Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane at 100°C reacts with methylamine gas (3 atm), achieving 58% yield after 24 h. Key advantages include:
- Chemoselectivity: No competing C–S bond cleavage observed.
- Functional Group Tolerance: Compatible with electron-withdrawing substituents.
Biocatalytic Approaches Using Transaminases
Emerging methodologies employ ω-transaminases to aminate 2-methylbenzo[b]thiophene-3-ketone.
Enzyme Screening and Reaction Engineering
From a library of 12 transaminases, the variant from Arthrobacter sp. (TA-101) demonstrates 94% conversion in 6 h using isopropylamine as the amine donor. Continuous product removal via ion-exchange resin increases yield to 98%.
Critical Parameters:
- pH: 8.5 (Tris-HCl buffer optimal for enzyme activity).
- Temperature: 37°C balances reaction rate and enzyme stability.
Q & A
Q. What are the standard synthetic routes for N,2-dimethylbenzo[b]thiophene-3-methanamine, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves functionalization of the benzo[b]thiophene core. A common approach includes:
Core Formation : Cyclization of substituted thiophenol derivatives with acetylene or carbonyl precursors to construct the benzo[b]thiophene scaffold.
Amination : Introduction of the methanamine group via reductive amination or nucleophilic substitution. For example, 3-aminobenzo[b]thiophene derivatives can be synthesized using substituted chlorobenzonitriles in multi-step procedures involving acetyl substitution and subsequent reduction .
Methylation : N- and C-methylation steps using methyl halides or dimethyl sulfate under basic conditions (e.g., NaH/THF) to achieve the N,2-dimethyl configuration .
Q. Key Intermediates :
- 3-Aminobenzo[b]thiophene
- 2-Acetylbenzo[b]thiophene
- Chlorobenzonitrile derivatives (for functionalization)
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N,2-dimethylbenzo[b]thiophene-3-methanamine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing positional isomers .
- Infrared (IR) Spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and C–S bonds (~600–700 cm⁻¹) .
- HPLC/UPLC : Used for purity assessment, especially when resolving byproducts from methylation steps (C18 columns, acetonitrile/water gradients) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzo[b]thiophene derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
Standardized Bioassays : Re-evaluate activity using uniform protocols (e.g., MAO inhibition assays at pH 7.4, 37°C) to control for enzymatic variability .
Purity Validation : Employ orthogonal analytical methods (HPLC, NMR, elemental analysis) to exclude confounding effects from synthetic byproducts (e.g., unreacted acetyl intermediates) .
Structural Confirmation : Use X-ray crystallography or NOESY NMR to verify regiochemistry, as incorrect assignment of methyl or amine positions can invalidate structure-activity relationships .
Q. What strategies optimize regioselectivity during functionalization of the benzo[b]thiophene core?
Methodological Answer: Regioselectivity challenges arise in electrophilic substitution (e.g., nitration, halogenation) due to the electron-rich thiophene ring. Solutions include:
Directing Groups : Temporarily introduce substituents (e.g., acetyl at C2) to direct electrophiles to C3 or C5 positions. Subsequent removal of the directing group yields the desired product .
Metal-Mediated Coupling : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for precise C–N or C–C bond formation at less reactive positions. For example, palladium/phosphine ligand systems enable selective amination at C3 .
Protection/Deprotection : Protect the amine group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during methylation or halogenation .
Q. How can computational methods enhance the design of benzo[b]thiophene-based inhibitors?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to predict binding modes of N,2-dimethyl derivatives with target proteins (e.g., monoamine oxidase B). Focus on π-π stacking between the thiophene ring and aromatic residues (e.g., Tyr 398 in MAO-B) .
QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency. For example, electron-donating methyl groups at C2 enhance MAO-B affinity by ~30% compared to halogens .
MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the methanamine group and Asp 325) .
Q. What are the challenges in scaling up laboratory-scale synthesis of N,2-dimethylbenzo[b]thiophene-3-methanamine?
Methodological Answer:
Byproduct Formation : At scale, methylation may yield N-overalkylated products. Mitigate via slow reagent addition and low temperatures (0–5°C) .
Catalyst Poisoning : Sulfur in the thiophene ring deactivates Pd catalysts. Use sulfur-tolerant systems like Pd(OAc)₂/XPhos or switch to Ni catalysis .
Purification : Replace column chromatography with recrystallization (ethanol/water) or distillation for cost-effective isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
